molecular formula C19H26N4O2 B7059313 1-(1-acetylpiperidin-4-yl)-3-[3-(1H-indol-3-yl)propyl]urea

1-(1-acetylpiperidin-4-yl)-3-[3-(1H-indol-3-yl)propyl]urea

Cat. No.: B7059313
M. Wt: 342.4 g/mol
InChI Key: OZMNRPCDKNLSKK-UHFFFAOYSA-N
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Description

1-(1-acetylpiperidin-4-yl)-3-[3-(1H-indol-3-yl)propyl]urea is a synthetic organic compound that may possess interesting pharmacological or chemical properties due to its unique structure. The compound features a piperidine ring, an indole moiety, and a urea linkage, which are common motifs in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-acetylpiperidin-4-yl)-3-[3-(1H-indol-3-yl)propyl]urea likely involves multiple steps:

    Formation of the Piperidine Ring: Starting with a suitable precursor, the piperidine ring can be synthesized through cyclization reactions.

    Acetylation: The piperidine ring can be acetylated using acetic anhydride or acetyl chloride in the presence of a base.

    Indole Propylation: The indole moiety can be attached to a propyl chain through alkylation reactions.

    Urea Formation: The final step involves the formation of the urea linkage by reacting the acetylated piperidine and the indole propyl derivative with a suitable isocyanate or carbodiimide.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis using optimized reaction conditions, catalysts, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(1-acetylpiperidin-4-yl)-3-[3-(1H-indol-3-yl)propyl]urea can undergo various chemical reactions:

    Oxidation: The compound may be oxidized at the indole moiety or the piperidine ring.

    Reduction: Reduction reactions could target the carbonyl groups in the acetyl or urea functionalities.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the indole ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe to study biological pathways involving piperidine and indole derivatives.

    Medicine: Potential therapeutic applications due to its structural similarity to known pharmacophores.

    Industry: Use in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, compounds with piperidine and indole moieties can interact with neurotransmitter receptors, enzymes, or ion channels. The urea linkage might facilitate binding to specific proteins or enzymes, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    1-(1-acetylpiperidin-4-yl)-3-[3-(1H-indol-3-yl)propyl]amine: Similar structure but with an amine instead of a urea linkage.

    1-(1-acetylpiperidin-4-yl)-3-[3-(1H-indol-3-yl)propyl]carbamate: Similar structure but with a carbamate instead of a urea linkage.

Uniqueness

The unique combination of the piperidine, indole, and urea functionalities in 1-(1-acetylpiperidin-4-yl)-3-[3-(1H-indol-3-yl)propyl]urea may confer distinct pharmacological or chemical properties, making it a valuable compound for research and development.

Properties

IUPAC Name

1-(1-acetylpiperidin-4-yl)-3-[3-(1H-indol-3-yl)propyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O2/c1-14(24)23-11-8-16(9-12-23)22-19(25)20-10-4-5-15-13-21-18-7-3-2-6-17(15)18/h2-3,6-7,13,16,21H,4-5,8-12H2,1H3,(H2,20,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZMNRPCDKNLSKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)NC(=O)NCCCC2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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